molecular formula C13H14N2S B2608654 1-(1-Naphthyl)-3-ethylthiourea CAS No. 74367-98-9

1-(1-Naphthyl)-3-ethylthiourea

Cat. No.: B2608654
CAS No.: 74367-98-9
M. Wt: 230.33
InChI Key: DHIZARPESAKEPW-UHFFFAOYSA-N
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Description

1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid . The naphthols are naphthalene homologues of phenol .


Synthesis Analysis

1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group attached .


Chemical Reactions Analysis

1-Naphthol undergoes most reactions typical to naphthylamine and primary amines such as diazotation .


Physical and Chemical Properties Analysis

1-Naphthol has a molar mass of 144.17 g/mol, appears as a colorless or white solid, and has a density of 1.10 g/cm³ . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .

Scientific Research Applications

Electropolymerization and Material Synthesis

One study discusses the synthesis and electrochemical polymerization of poly [3-(1-naphthylthiophene)], synthesized by a coupling reaction involving a 1-naphthyl Grignard reagent. This research highlights the potential application of naphthylthiourea derivatives in the development of conductive polymers, which are crucial for electronic and optoelectronic devices (Dogbéavou et al., 1997).

Environmental Monitoring

Another study explores the relationship between urinary concentrations of ethylenethiourea (ETU), a degradation product of certain fungicides, and hormone concentrations in adolescent males. This work underscores the importance of monitoring environmental contaminants and their potential impacts on human health, suggesting that similar thiourea compounds could be relevant in environmental and health studies (Freire et al., 2021).

Catalysis and Organic Synthesis

Research into the structure-enantioselectivity effects of isothioureas as catalysts for the kinetic resolution of alcohols indicates the potential utility of thiourea derivatives in asymmetric synthesis. This application is vital for the production of enantiomerically pure compounds, which are often required in pharmaceuticals (Belmessieri et al., 2011).

Protective Groups in Synthesis

The use of the (1-naphthyl)propargyl group as a protecting group for alcohols in glycosylation reactions, showcasing the strategic use of naphthyl-derived compounds in the synthesis of complex molecules. This application is particularly relevant in the field of carbohydrate chemistry, where selective protection and deprotection are critical (Crich et al., 2006).

Analytical Chemistry and Sensing

A study on fluorescent naphthylthioureas demonstrates the influence of hydroxymethyl groups on the fluorescence signaling recognition of anions, highlighting the application of naphthylthiourea derivatives in the development of fluorescent sensors. These sensors can be used for the selective detection of anions, which is important in environmental monitoring and diagnostics (Qian & Liu, 2003).

Mechanism of Action

While the specific mechanism of action for “1-(1-Naphthyl)-3-ethylthiourea” is not available, 1-Naphthol is a precursor to a variety of insecticides including carbaryl and pharmaceuticals including nadolol .

Safety and Hazards

1-Naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding dust formation, contact with eyes, skin, and clothing, and ingestion and inhalation .

Future Directions

While specific future directions for “1-(1-Naphthyl)-3-ethylthiourea” are not available, research into the applications of 1-Naphthol and its derivatives continues .

Properties

IUPAC Name

1-ethyl-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIZARPESAKEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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